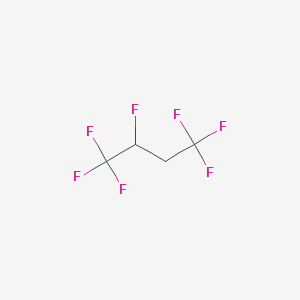

1,1,1,2,4,4,4-Heptafluorobutane

Description

Overview of Perfluorinated and Partially Fluorinated Hydrocarbons in Contemporary Chemistry

Perfluorinated and partially fluorinated hydrocarbons are foundational to contemporary chemistry due to the unique properties conferred by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. nih.gov Perfluorinated compounds (PFCs) are organofluorine compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine, rendering them devoid of C-H bonds. wikipedia.org Partially fluorinated hydrocarbons, or hydrofluorocarbons (HFCs), retain one or more C-H bonds.

This structural difference leads to a spectrum of properties. The dense sheath of fluorine atoms in PFCs results in high chemical and thermal stability, low surface tension, and both water-repellent (hydrophobic) and oil-repellent (oleophobic) characteristics. nih.gov These attributes make them valuable as surfactants, components in fire-fighting foams, and for creating stain-resistant surfaces for fabrics. wikipedia.orgnih.gov HFCs, while still possessing enhanced stability compared to their non-fluorinated hydrocarbon counterparts, have different chemical reactivities and physical properties due to the presence of C-H bonds. The production of these compounds often involves methods like electrofluorination. wikipedia.org

The stability that makes these compounds desirable also contributes to their persistence in the environment, a major focus of current scientific investigation. nih.govnih.gov

Table 1: Comparative Properties of Hydrocarbons vs. Fluorocarbons

| Property | Hydrocarbon (e.g., Butane) | Fluorocarbon (e.g., Perfluorobutane) |

|---|---|---|

| Dominant Bonds | C-H, C-C | C-F, C-C |

| Chemical Reactivity | Generally higher | Very low |

| Thermal Stability | Lower | Higher |

| Surface Tension | Higher | Significantly lower |

| Solubility | Soluble in non-polar solvents | Soluble in fluorinated solvents |

Research Significance of Heptafluorobutane Derivatives in Chemical Science

Heptafluorobutane derivatives, which include the specific isomer 1,1,1,2,4,4,4-heptafluorobutane, are of significant interest in chemical science as they represent a bridge between fully and lightly fluorinated systems. With seven fluorine atoms, these molecules exhibit pronounced fluorocarbon characteristics while the remaining hydrogen atom provides a site for chemical functionalization.

The compound this compound is a partially fluorinated hydrocarbon supplied to researchers for early discovery studies. sigmaaldrich.com Its value lies in its potential as a building block for more complex molecules, as a specialty solvent, or as a test compound for developing new synthetic methodologies in organofluorine chemistry. The precise arrangement of fluorine atoms in this isomer influences its dipole moment, boiling point, and reactivity, making it a subject for fundamental physicochemical studies.

The broader class of heptafluorobutanes includes various isomers and substituted versions, such as iodo- and chloro-heptafluorobutanes, which serve as important intermediates in organic synthesis. epa.govepa.gov For instance, the presence of an iodine atom in 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (B1294390) allows for a range of coupling reactions to introduce the heptafluorobutyl group into other organic structures, a common strategy in the development of pharmaceuticals and agrochemicals where fluorine incorporation can enhance metabolic stability and potency. epa.govnih.gov

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 86884-16-4 |

| Linear Formula | C4H3F7 |

| SMILES String | FC(F)(F)C(F)CC(F)(F)F |

| InChI Key | KPIWBTHJFIZHLS-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Scope and Objectives of Academic Inquiry into Fluorinated Butanes

Academic research into fluorinated butanes encompasses a wide range of objectives, driven by both fundamental scientific curiosity and the pursuit of practical applications. A primary goal is the development of novel and efficient synthetic routes to access specific isomers and derivatives. google.com This includes exploring new fluorinating agents and catalytic methods to control the regioselectivity of fluorination.

A significant area of investigation involves understanding the structure-property relationships of these compounds. Researchers study how the number and position of fluorine atoms affect molecular conformation, intermolecular interactions, and bulk properties. This fundamental knowledge is crucial for designing new materials with tailored characteristics, such as advanced lubricants, dielectrics, or liquid crystals. For example, highly fluorinated molecules are being investigated for their unique electron-accepting capabilities, which differ from traditional π-conjugated systems. researchgate.net

Furthermore, in response to the environmental persistence of many organofluorine compounds, a major objective of modern academic inquiry is the principle of "benign by design." This involves creating fluorinated molecules that are effective for their intended purpose but can be degraded or recycled. Recent research has demonstrated innovative methods to recover fluoride (B91410) from per- and polyfluoroalkyl substance (PFAS) waste, transforming persistent pollutants back into valuable fluorochemicals for use in synthesizing medicines and other products. ox.ac.uk This push towards a circular fluorine economy represents a critical frontier in the field.

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane |

| Butane (B89635) |

| Carbon |

| Chlorine |

| Fluorine |

| Hydrogen |

| Iodine |

| Perfluorobutane |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,4,4,4-heptafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIWBTHJFIZHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380841 | |

| Record name | 1H,2H,2H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86884-16-4 | |

| Record name | 1H,2H,2H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86884-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of Heptafluorobutane Derivatives

Established Synthetic Pathways for Fluorinated Butane (B89635) Structures

Traditional synthetic routes to fluorinated butanes often rely on the transformation of commercially available fluorinated precursors. These methods include acid-base reactions, reductions, and esterifications, which provide foundational pathways to a variety of heptafluorobutane derivatives.

Perfluorobutanoic acid (PFBA), also known as heptafluorobutyric acid (HFBA), serves as a key precursor in the synthesis of various fluorinated compounds. wikipedia.orgnih.gov This strong acid, with the formula C3F7CO2H, is typically prepared through the electrofluorination and subsequent hydrolysis of butyryl fluoride (B91410). wikipedia.org The high electrophilicity of esters derived from PFBA allows them to readily undergo condensation reactions. wikipedia.org

A primary step in utilizing PFBA is its conversion to a salt through direct neutralization. This reaction, typically with an alkaline hydroxide (B78521) (MOH, where M can be Li, Na, K), forms the corresponding perfluorobutanoate salt (C3F7CO2M). google.com This process is analogous to the conversion of perfluorobutanesulfonyl fluoride into its corresponding salt by reacting it with a hydroxide in an alkaline solution. google.com These salts, such as silver heptafluorobutyrate, can then serve as versatile intermediates for further synthetic transformations, acting as nucleophiles or precursors in various coupling and displacement reactions to build more complex fluorinated butane structures. sigmaaldrich.com

The reduction of carbon-fluorine (C-F) bonds is energetically challenging due to their high bond strength, requiring significant electrochemical potentials, which makes direct reductive defluorination difficult. nih.gov However, reductive strategies can be effectively employed by targeting other functional groups within a polyfluorinated molecule. nih.gov

One such approach is reductive dechlorination. For instance, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene can be treated with zinc powder in the presence of an organic solvent to yield 1,1,1,4,4,4-hexafluoro-2-butyne through a reductive dechlorination reaction. google.com While this produces an unsaturated butane derivative, it demonstrates the principle of using reduction to remove less stable halogen atoms to form new structures. Similarly, catalytic hydrogenation is a powerful reductive method used to convert functional groups like dicarboxylic acids into diols, such as the conversion of succinic acid into 1,4-butanediol (B3395766) (BDO). google.com This type of catalytic reduction, often performed with hydrogen gas over a metallic catalyst, could be adapted to reduce specific functional groups on a fluorinated butane backbone without cleaving the stable C-F bonds, providing a pathway to hydrofluorocarbons from more functionalized fluorochemicals. google.com

Transesterification is a key process for synthesizing esters from other esters by exchanging the alcohol group. This method is particularly useful for creating derivatives of fluorinated alcohols. A notable example is the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297) (HFBAc) from the transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFBol) and isopropyl acetate (IPAc) under acidic conditions. mdpi.com This reaction is investigated in the context of reactive distillation processes. mdpi.com During the reaction, several side products are formed due to intermolecular dehydration between the alcohol molecules present, leading to the formation of water, diisopropyl ether (IPEth), and 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether (HFB-IPEth). mdpi.com

Detailed analysis of the reaction mixture confirms the presence of these compounds, indicating competing reaction pathways alongside the primary transesterification. mdpi.com

Interactive Data Table: Products in the Transesterification of HFBol and IPAc mdpi.com

| Compound Name | Abbreviation | Role in Reaction |

| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | HFBol | Reagent |

| Isopropyl Acetate | IPAc | Reagent |

| 2,2,3,3,4,4,4-Heptafluorobutyl Acetate | HFBAc | Target Product |

| Isopropanol | IPol | By-product |

| Water | H₂O | Side-product |

| Diisopropyl Ether | IPEth | Side-product |

| 2,2,3,3,4,4,4-Heptafluorobutyl Isopropyl Ether | HFB-IPEth | Side-product |

| Acetic Acid | AAc | Side-product |

Isomerization reactions provide an atom-economical method for synthesizing specific isomers of a compound. In the context of fluorinated ethers, the catalytic isomerization of perfluoroalkyl allyl ethers is a key method for producing perfluoroalkyl propen-1-yl ethers, which can be considered variants of heptafluorobutane. rsc.org This solvent-free reaction is efficiently catalyzed by specific ruthenium(II) complexes. rsc.orgresearchgate.net

Research has focused on optimizing this process by investigating various reaction parameters, including the type of catalyst, catalyst loading, and the influence of external stimuli like UV irradiation. rsc.org Two prominent catalysts studied for this transformation are [RuClH(CO)(PPh₃)₃] and the second-generation Grubbs-type catalyst CatMETium_RF3™. rsc.orgresearchgate.net The addition of a base, such as tributylamine (B1682462) (Bu₃N), was found to be beneficial for the activity of both catalytic systems. rsc.org Furthermore, UV irradiation significantly improved the conversion rates for the [RuClH(CO)(PPh₃)₃] catalyst. rsc.org

Interactive Data Table: Catalysts and Conditions for Allyl Ether Isomerization rsc.org

| Catalyst | Additive | Conditions | Outcome |

| [RuClH(CO)(PPh₃)₃] | None | Dark | Baseline activity |

| [RuClH(CO)(PPh₃)₃] | None | Sunlight | Improved conversion |

| [RuClH(CO)(PPh₃)₃] | Bu₃N | UV irradiation | ~60% improvement over dark reaction |

| CatMETium_RF3™ | Bu₃N | - | Higher activity than the Ru-hydride complex |

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring, creating aromatic ketones. youtube.com This electrophilic aromatic substitution reaction can be adapted to use fluorinated acylating agents, such as heptafluorobutyryl chloride, to produce heptafluorobutanoyl-substituted aromatic compounds. These compounds serve as important synthetic intermediates.

The general mechanism involves activating an acyl halide (e.g., heptafluorobutyryl chloride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). youtube.comyoutube.com The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com In the final step, a weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom where the acyl group attached, restoring the aromaticity of the ring and yielding the final acylated product. youtube.comyoutube.com This process allows for the creation of complex molecules where a heptafluorobutyl ketone moiety is attached to an aromatic core.

Advanced Synthetic Strategies and Catalytic Reactions

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and sustainable reaction pathways. For the synthesis of fluorinated compounds like heptafluorobutane derivatives, this involves the use of advanced catalytic systems and process technologies.

Catalysis is central to these advanced strategies. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation and catalyst recycling. youtube.com These solid catalysts are crucial in large-scale industrial processes, such as oil refining and biomass conversion. youtube.com

Flow chemistry represents a significant technological advancement over traditional batch processing. youtube.com Systems like the FlowCAT allow for reactions, including hydrogenations and oxidations, to be run at high temperatures and pressures in a continuous manner. youtube.com This technology provides enhanced safety, better process control, and scalability. For the synthesis of heptafluorobutane derivatives, such a system could be employed for high-pressure hydrogenation or oxidation reactions, potentially driving reactions at higher temperatures and with greater selectivity than is possible in batch reactors. youtube.com

The ruthenium-catalyzed isomerization of perfluoroalkyl allyl ethers, as discussed previously, is a prime example of an advanced, selective catalytic reaction. rsc.orgresearchgate.net Its ability to proceed without a solvent and with high efficiency under specific conditions showcases the move towards greener and more atom-economical synthetic methods. rsc.org These advanced catalytic approaches are essential for the future development of practical and environmentally responsible methods for producing complex fluorinated molecules. youtube.com

Oxidative Cross-Coupling Reactions for Perfluoroalkoxylation Reagents

Oxidative cross-coupling represents a powerful strategy for forming new chemical bonds, and its application in creating perfluoroalkoxylated compounds is of significant interest. These reactions often bypass the need for pre-functionalized substrates, offering a more direct route to complex molecules. frontiersin.orgnih.gov A noteworthy advancement in this area is the development of dual concurrent catalysis for perfluoroalkoxylation. This method utilizes a single, inexpensive alkali metal salt, such as Cesium Iodide (CsI), to simultaneously activate both a poorly reactive perfluoroalkoxide and an alkyl halide electrophile. rsc.orgrsc.org This approach is cost-effective as it avoids the use of stoichiometric amounts of expensive silver or cesium salts. rsc.org The catalytic system shows high functional group tolerance and can be applied to sterically hindered substrates. rsc.orgrsc.org

For instance, Uchiyama and colleagues have demonstrated that perfluoroalkyl zinc reagents, which can be prepared from perfluoroalkyl halides like perfluorobutyl iodide, are effective in copper-catalyzed cross-coupling reactions with various aryl and heteroaryl halides. tcichemicals.com A key advantage is the stability of the perfluoroalkylzinc reagent, which remains highly reactive even after being stored for months at room temperature. tcichemicals.com

Table 1: Comparison of Catalytic Systems for Perfluoroalkoxylation

| Catalytic System | Activator | Substrates | Key Advantages |

|---|---|---|---|

| Dual Concurrent Catalysis | CsI (catalytic) | Perfluoroalkoxides, Alkyl Halides (including chlorides) | Cost-effective, high functional group tolerance, user-friendly. rsc.orgrsc.org |

Cycloaddition Reactions in Fluorinated Systems

Cycloaddition reactions are fundamental processes for constructing cyclic compounds, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The stereochemistry and feasibility of these reactions are governed by the principles of orbital symmetry. openstax.org In fluorinated systems, the electronic nature of the fluorine substituents significantly influences the reactivity of the participating π-systems.

Common cycloadditions include the [4+2] Diels-Alder reaction and the [2+2] cycloaddition of two alkenes. openstax.orglibretexts.org While thermal [4+2] cycloadditions are common, thermal [2+2] reactions between alkenes are typically forbidden and require photochemical activation. openstax.org The introduction of fluorine atoms can alter the electronic density of an alkene, impacting its behavior as a dienophile in a Diels-Alder reaction or as a partner in a [2+2] cycloaddition. cnaldrubber.com For example, the stereochemistry of cycloadditions involving fluoroallene has been a subject of detailed study. acs.org Furthermore, modern electrochemical methods are being developed for the [2+1] and [2+2] cycloaddition reactions of alkene radical cations, offering a green, metal-free approach to cyclopropanes and cyclobutanes. acs.org

Mannich Reaction Applications in Fluorinated Frameworks

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, known as Mannich bases, which are valuable building blocks in medicinal chemistry. acs.orgthieme-connect.dechemistrysteps.com The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde and a primary or secondary amine. chemistrysteps.com

The use of fluorinated substrates in Mannich reactions has been successfully developed to create chiral β-fluoroamines and compounds with fluorinated stereocenters. A highly enantio- and diastereoselective Mannich reaction has been reported using fluorinated aromatic ketones as nucleophiles, catalyzed by a dinuclear Zn-Prophenol complex. nih.gov This method allows for the construction of β-fluoroamine structures containing a challenging fluorinated tetrasubstituted carbon center with high efficiency. nih.gov

Kinetic and computational studies on organocatalytic Mannich reactions between a fluorinated ketoester and an imine have revealed interesting mechanistic details, such as the potential for a negative activation enthalpy due to strong non-covalent bonding between reactants. researchgate.net

Table 2: Examples of Asymmetric Mannich Reactions with Fluorinated Substrates

| Fluorinated Substrate | Catalyst System | Key Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

|---|---|---|---|

| α-Fluoroketones | Dinuclear Zn-Prophenol | Construction of β-fluoroamine motifs with tetrasubstituted C-F centers. nih.gov | up to >20:1 d.r., up to 99% ee nih.gov |

| Fluorinated Ketoester | Tryptophan-based thiourea | Asymmetric synthesis, evidence of pre-transition state complex formation. researchgate.net | Not specified |

Novel Monomer Synthesis Featuring Perfluorosulfonamide Functionalities

There is significant research into the synthesis of novel fluorinated monomers for the development of advanced polymer materials, such as those used for proton exchange membranes. Monomers containing perfluoroalkanesulfonamide groups are particularly relevant. A three-step procedure has been established for synthesizing acrylate (B77674) and methacrylate (B99206) monomers containing N-methyl-perfluorobutane-1-sulfonamide (C4SA) and N-methyl-perfluorohexane-1-sulfonamide (C6SA) side groups. researchgate.net The process involves reacting perfluorobutanesulfonyl fluoride with methylamine, followed by alkylation and esterification. researchgate.net

Similarly, novel perfluorosulfonamide monomers have been developed to act as cross-linking sites in ternary-copolymer membranes. researchgate.net These monomers can be efficiently converted into cross-linked membranes with controlled structures, improving mechanical properties at high temperatures while maintaining high proton conductivity. researchgate.net Another approach involves synthesizing vinyl monomers bearing a sulfonyl(trifluoromethanesulfonyl)imide (STFSI) group from a corresponding sulfonyl chloride monomer and trifluoromethanesulfonamide. rsc.org

Reaction Mechanisms and Pathways

The presence of multiple fluorine atoms in molecules like heptafluorobutane profoundly alters their chemical reactivity compared to their non-fluorinated hydrocarbon analogs. cnaldrubber.comrsc.org Understanding the underlying reaction mechanisms is crucial for predicting chemical outcomes and designing new synthetic routes.

Mechanistic Investigations of Organic Reactions Involving Fluorinated Butanes

Mechanistic studies of reactions involving per- and polyfluoroalkyl substances (PFAS), a class that includes heptafluorobutane derivatives, often focus on degradation pathways which provide insight into their chemical stability and reactivity. Key mechanisms include defluorination, cleavage of a polar head group, or unimolecular reactions under thermal conditions. ornl.gov For perfluoroalkyl carboxylic acids (PFCAs), a primary degradation step is often decarboxylation, which generates a perfluoroalkyl radical. frontiersin.org

The high electronegativity of fluorine influences reaction pathways in several ways. While fluorine is strongly electron-withdrawing, an α-fluorine atom can paradoxically stabilize an adjacent carbocation through the interaction of its lone-pair electrons with the empty p-orbital of the carbon center. rsc.org This "fluorine effect" can lead to new reactivities not observed in non-fluorinated systems. rsc.org In electrochemical degradation processes, quantum calculations show that the cleavage of C-F bonds is highly dependent on the specific molecular structure and can proceed through various pathways, including H/F exchange and hydrolysis. acs.org

Role of Fluorinated Compounds in Complex Reaction Systems

In complex systems, the role of fluorinated compounds is dictated by the unique physicochemical properties imparted by fluorine. nih.gov Fluorine's high electronegativity alters a molecule's electron distribution, which can impact pKa, dipole moment, and chemical stability. tandfonline.com

In the context of protein-ligand binding, fluorine atoms can enhance binding affinity and metabolic stability. tandfonline.comnih.gov Mechanistic studies of the interaction between perfluoroalkyl substances and proteins like human serum albumin (HSA) show that the binding can be driven by a combination of forces. For shorter-chain compounds like perfluorooctanoic acid (PFOA), electrostatic interactions are dominant, whereas for longer chains, hydrogen bonding and van der Waals forces play a more significant role. nih.gov The ability of fluorine to participate in these non-covalent interactions is crucial for the rational design of fluorinated bioactive molecules. nih.gov

Development and Application of Electrophilic Fluorination Reagents in Fluorinated Butane Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Electrophilic fluorination, a process that involves the use of a fluorine source that acts as an electrophile, has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.orgnumberanalytics.com This method provides an alternative to nucleophilic fluorination techniques. wikipedia.org The development of stable, selective, and safe electrophilic fluorinating agents has been a significant focus in synthetic chemistry. wikipedia.orgsigmaaldrich.com

Historically, elemental fluorine (F₂) was a primary reagent for electrophilic fluorination, but its high reactivity and toxicity necessitated the development of milder alternatives. sigmaaldrich.com A major breakthrough in this area was the creation of reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgnih.gov These N-F reagents are generally more stable, easier to handle, and offer greater selectivity compared to F₂. wikipedia.orgnih.govorganicreactions.org They are broadly categorized into neutral and cationic reagents, with the latter often exhibiting enhanced reactivity due to the increased positive character of the fluorine atom. wikipedia.orgorganicreactions.org

A variety of electrophilic fluorinating agents have been developed and are used in the synthesis of fluorinated butanes and other organic molecules. alfa-chemistry.comalfa-chemistry.com The reactivity of these agents can be tailored by modifying the electronic environment around the N-F bond. wikipedia.org For instance, incorporating electron-withdrawing groups on the nitrogen atom enhances the electrophilicity of the fluorine. wikipedia.org

The application of these reagents spans a wide range of substrates, including electron-rich species like alkenes, enol ethers, and aromatic compounds. nih.govalfa-chemistry.com In the context of fluorinated butane synthesis, these reagents can be used to introduce fluorine atoms at specific positions within the butane backbone, often with high levels of control over regioselectivity and stereoselectivity. wikipedia.orgnumberanalytics.com

Detailed Research Findings:

Researchers have developed a range of N-F based electrophilic fluorination reagents with varying degrees of reactivity and selectivity. Below is a summary of some key reagents and their applications in the synthesis of fluorinated compounds.

| Reagent Name | Reagent Type | Key Features & Applications |

| N-Fluorobenzenesulfonimide (NFSI) | Neutral N-F Reagent | Economical, stable, and safe with high fluorination capability. alfa-chemistry.com It is soluble in many organic solvents and can fluorinate a variety of compounds, including olefins and aromatic hydrocarbons. alfa-chemistry.comalfa-chemistry.com |

| Selectfluor® (F-TEDA-BF₄) | Cationic N-F Reagent | A highly efficient and popular reagent for electrophilic fluorination. mdpi.com It is a stable solid that is used for the fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics, often resulting in high yields. alfa-chemistry.commdpi.com |

| N-Fluoropyridinium salts | Cationic N-F Reagent | These reagents exhibit a range of reactivities depending on the substituents on the pyridine (B92270) ring, allowing for the fluorination of diverse nucleophiles under mild conditions. nih.govalfa-chemistry.com |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh) | Cationic N-F Reagent | A versatile and effective electrophilic fluorinating agent that is safe and easy to handle. nih.govalfa-chemistry.com It is widely used for the fluorination of aromatic rings and olefins. nih.govalfa-chemistry.com |

The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the specific reagent and substrate. wikipedia.org However, the synthetic utility of these reagents is well-established, enabling the preparation of a wide array of fluorinated molecules that would be difficult to access through other methods. nih.gov

Environmental Chemistry and Atmospheric Fate of Heptafluorobutane Derivatives

Atmospheric Degradation Pathways and Mechanisms

The atmospheric degradation of heptafluorobutane derivatives and other fluorinated compounds is primarily initiated by reaction with hydroxyl (OH) radicals, and to a lesser extent, chlorine (Cl) atoms. These reactions lead to a cascade of further chemical transformations, ultimately forming various degradation products.

Hydroxyl Radical Initiated Oxidation of Fluorinated Butanes and Related Compounds

The primary atmospheric sink for fluorinated butanes is their reaction with hydroxyl radicals. researchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. For instance, the atmospheric lifetime of HFC-365mfc is influenced by the presence of C-H bonds, which are susceptible to attack by OH radicals. researchgate.net

The oxidation process begins with the abstraction of a hydrogen atom by the OH radical, forming a fluorinated alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical is complex and can involve reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals. nih.govresearchgate.net

For example, in the oxidation of n-butane, the resulting butoxy radicals can undergo decomposition or react with oxygen. nih.gov The branching ratios of these reactions are temperature-dependent. nih.gov Similarly, the oxidation of hydrofluoroketones, which can be degradation products of larger HFCs, is also initiated by OH radicals, leading to a variety of products. mdpi.com The atmospheric lifetime of these ketones is influenced by the presence of the carbonyl group. mdpi.com

The degradation of fluorotelomer alcohols (FTOHs), another class of fluorinated compounds, is also initiated by OH radicals and is a significant source of perfluorinated carboxylic acids (PFCAs) in the environment. nih.govresearchgate.net

Chlorine Atom Initiated Oxidation Studies in Atmospheric Chambers

While the reaction with OH radicals is the dominant loss process for most HFCs, reaction with chlorine atoms can be a significant degradation pathway in specific environments, such as the marine boundary layer where chlorine atom concentrations can be elevated. mdpi.com

Studies in atmospheric chambers have been conducted to determine the rate constants for the reaction of chlorine atoms with various fluorinated compounds. For instance, the rate constant for the reaction of Cl atoms with heptafluorobut-1-ene has been determined using the relative rate method. mdpi.comnih.gov The oxidation of this compound by chlorine atoms produces carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410) as major products. mdpi.comnih.gov

The reaction of chlorine atoms with other unsaturated esters has also been investigated to understand their atmospheric degradation. nih.gov For alkanes, chlorine-initiated oxidation can lead to the formation of secondary organic aerosols. copernicus.org

Table 1: Rate Constants for the Reaction of Cl Atoms with Selected Fluorinated Compounds

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Heptafluorobut-1-ene | (1.9 ± 0.3) x 10⁻¹² (estimated for OH) | mdpi.com |

| Vinyl Acetate (B1210297) | (2.68 ± 0.91) x 10⁻¹⁰ | nih.gov |

| Allyl Acetate | (1.30 ± 0.45) x 10⁻¹⁰ | nih.gov |

| n-Butyl Acrylate (B77674) | (2.50 ± 0.78) x 10⁻¹⁰ | nih.gov |

| 2-(1,1,2-trifluoro-2-heptafluoropropyloxy-ethylsulfanyl)-ethanol (FESOH) | (1.5 ± 0.6) × 10⁻¹¹ | nih.gov |

This table presents a selection of rate constants for the reaction of chlorine atoms with various fluorinated compounds as determined in laboratory studies. The rate constant provides a measure of the reaction speed.

Hydroperoxy Radical Reactions with Perfluoroaldehydes and Atmospheric Lifetimes

Perfluoroaldehydes are important intermediate products in the atmospheric oxidation of many fluorinated compounds. copernicus.orgcopernicus.org Their subsequent reaction with hydroperoxy (HO₂) radicals can be a significant removal pathway, impacting their atmospheric lifetime. copernicus.orgcopernicus.org

Recent studies have shown that the reaction of HO₂ radicals with linear perfluoroaldehydes, such as C₂F₅CHO and C₃F₇CHO, can be much faster than their reaction with OH radicals. copernicus.orgcopernicus.org This suggests that HO₂ reactions play a dominant role in the removal of these aldehydes from the atmosphere. copernicus.orgcopernicus.org The atmospheric lifetimes of C₂F₅CHO and C₃F₇CHO with respect to reaction with HO₂ are estimated to be on the order of hours. copernicus.orgcopernicus.org

The reaction rate constants for these processes have been calculated using high-level quantum chemistry methods. copernicus.orgcopernicus.org It has been found that the carbon chain length has a minimal influence on the reaction thermodynamics. copernicus.org

Formation and Fate of Perfluorinated Carboxylic Acid Precursors from Fluorotelomer Degradation

The atmospheric degradation of fluorotelomer alcohols (FTOHs) is a well-established source of perfluorinated carboxylic acids (PFCAs) in the environment. nih.govresearchgate.netindustrialchemicals.gov.au PFCAs are persistent and have been detected in various environmental compartments, including remote regions. nih.gov

The degradation process involves the oxidation of FTOHs in the atmosphere, leading to the formation of a homologous series of PFCAs. nih.govresearchgate.net Smog chamber studies have demonstrated this transformation. nih.govresearchgate.net The pattern of PFCAs produced from FTOH degradation can explain the distinct contamination profiles observed in arctic animals. nih.govresearchgate.net

The degradation of other fluorotelomer precursors, such as those used in polymers, also contributes to the environmental burden of PFCAs. industrialchemicals.gov.au These precursors are expected to degrade in the environment to form a mixture of PFCAs. industrialchemicals.gov.au The degradation of fluorotelomer precursors in soil has also been shown to be a source of PFCAs that can be taken up by plants. nih.gov

Atmospheric Modeling and Transport Dynamics

To understand the global distribution and long-range transport of fluorinated compounds and their degradation products, scientists utilize global atmospheric chemistry models.

Global Atmospheric Chemistry Models for Fluorinated Compounds

Global atmospheric chemistry models, such as GEOS-Chem, are used to simulate the transport and fate of fluorinated compounds. rsc.orgresearchgate.netrsc.org These models incorporate the known chemical degradation pathways, emissions inventories, and meteorological data to predict the atmospheric concentrations and deposition of these substances. rsc.orgrsc.org

These models have been instrumental in understanding the atmospheric sources of PFCAs. rsc.org They simulate the degradation of various precursors, including fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), and fluorotelomer iodides (FTIs), to calculate the yields of different PFCAs. rsc.orgrsc.org

Model simulations have shown that the atmospheric degradation of these precursors is a significant source of PFCAs globally, contributing to their presence in remote areas like the Arctic. researchgate.netrsc.org The models can also be used to evaluate the effectiveness of regulations aimed at reducing the emissions of these compounds. copernicus.org

Table 2: Estimated Global Atmospheric Source of PFCAs from Precursor Degradation

| PFCA Chain Length | Global Deposition (tonnes/year) | Reference |

| C3-C13 PFCAs | 6 - 185 | researchgate.netrsc.org |

| PFOA (from 8:2 FTOH) | ~0.88 Gg/year (formation) | mdpi.com |

This table provides estimates of the global atmospheric source of perfluorinated carboxylic acids (PFCAs) from the degradation of their volatile precursors, as determined by global atmospheric chemistry models.

Characterization of Atmospheric Transformations of Fluorinated Industrial Compounds

The atmospheric fate of fluorinated industrial compounds like 1,1,1,2,4,4,4-Heptafluorobutane, also known as HFC-356mcf, is primarily determined by its atmospheric lifetime and the transformation processes it undergoes. For saturated hydrofluorocarbons (HFCs), the principal removal mechanism from the troposphere is their reaction with the hydroxyl radical (OH). fluorocarbons.org These compounds are generally well-mixed in the atmosphere, meaning their concentrations are relatively uniform globally. epa.gov

The atmospheric lifetime of a compound is a critical factor in determining its potential environmental impact, including its contribution to global warming. epa.gov Detailed modeling studies have been conducted to determine the atmospheric lifetimes of numerous HFCs. For HFC-356mcf, various lifetime parameters have been calculated, providing a comprehensive picture of its persistence in the atmosphere. noaa.gov

The lifetime due to reaction with tropospheric OH (τOH,trop) is a key parameter, as this is the dominant sink for HFCs. fluorocarbons.orgnoaa.gov In addition to tropospheric removal, there can be slower loss processes occurring in the stratosphere. noaa.gov The total atmospheric lifetime combines all significant removal pathways.

The following table summarizes the key atmospheric lifetime data for this compound (HFC-356mcf). noaa.govepa.gov

| Atmospheric Lifetime Parameter | Value (Years) |

|---|---|

| Lifetime due to reaction with tropospheric OH (τOH,trop) | 0.88 |

| Total scaled tropospheric lifetime (τtrop,scaled) | 1.26 |

| Lifetime due to stratospheric loss (τstrat) | 41.0 |

| Total atmospheric lifetime (τtotal) | 1.22 |

| Atmospheric Lifetime (General) | 1.3 |

The Global Warming Potential (GWP) is another crucial metric, which measures the total energy a gas absorbs over a specific time period (typically 100 years) compared to carbon dioxide (CO2). epa.gov The 100-year GWP for HFC-356mcf has been reported as 125. epa.gov

Heterogeneous Reactions on Atmospheric Surfaces

Advanced Analytical Methodologies for Characterization of Heptafluorobutane Derivatives

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic techniques are indispensable tools for elucidating the intricate molecular structures of fluorinated compounds. The following subsections detail the application of several key spectroscopic methods in the study of 1,1,1,2,4,4,4-Heptafluorobutane and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) in Fluorinated Systems Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of fluorinated compounds in complex mixtures, often eliminating the need for separation or the use of standards. rsc.orgnih.govrsc.org The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, providing valuable structural information. pdx.edu

¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org It boasts a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. wikipedia.org Long-range couplings between fluorine atoms (²J, ³J, ⁴J, and even ⁵J) are commonly observed and are typically larger than proton-proton couplings, offering further structural insights. wikipedia.org

¹H NMR is used to identify the hydrogen atoms in the molecule. The coupling between hydrogen and fluorine atoms is a key feature in the ¹H NMR spectra of fluorinated compounds and can have large coupling constants, for instance, a geminal hydrogen can have a coupling constant as high as 50 Hz. wikipedia.org

¹³C NMR provides information about the carbon skeleton of the molecule. The presence of fluorine atoms induces isotopic shifts in the ¹³C spectrum, which can be used for structural elucidation. nih.gov

A combination of 1D and 2D NMR experiments, such as ¹H-¹⁹F HETCOR, ¹H-¹⁹F TOCSY-HETCOR, and ¹⁹F-¹³C HMBC, allows for the unambiguous correlation of different nuclei within the molecule, leading to a complete structural determination. nih.gov

Raman Spectroscopy Applications for Fluorinated Compounds

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. wiley.com It is particularly useful for studying the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. capes.gov.br In the context of fluorinated compounds, Raman spectroscopy has been used to characterize the degree of fluorination in materials like graphene, where changes in the Raman spectra, such as the appearance of D and D' peaks, are indicative of the introduction of fluorine. researchgate.netresearchgate.net The technique can also be applied to the study of fluorinated gases and liquids, providing insights into their molecular structure and intermolecular interactions. capes.gov.brdtic.mil A ratiometric Raman spectroscopy method has been developed for the selective and sensitive detection of fluoride (B91410) anions. rsc.org

Vacuum Ultraviolet (VUV) Spectroscopy for Gas Chromatography Detection

Gas chromatography coupled with vacuum ultraviolet (GC-VUV) spectroscopy is an emerging and powerful analytical technique. wikipedia.orgencyclopedia.pub VUV detectors measure the absorption of light in the 120-240 nm wavelength range, a region where nearly all chemical species absorb, making it a nearly universal detector for GC. chromatographyonline.comchromatographytoday.com This technique provides both qualitative and quantitative information, as the absorption spectrum of each compound is unique and can be used as a spectral fingerprint for identification. wikipedia.orgnih.gov

Key advantages of GC-VUV for the analysis of fluorinated compounds include:

Universal Detection: Most compounds, including fluorinated ones, absorb in the VUV region. wikipedia.orgencyclopedia.pub

Spectral Deconvolution: The unique absorption spectra allow for the deconvolution of co-eluting peaks, which can significantly reduce analysis time. nih.gov

Isomer Differentiation: VUV spectroscopy can differentiate between constitutional isomers, which can be challenging for other detectors like mass spectrometry. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. nih.govpressbooks.pub In the analysis of this compound and its derivatives, gas chromatography (GC) is the most commonly employed method due to the volatile nature of these compounds.

In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov The separation of components is based on their differential partitioning between the mobile and stationary phases. nih.gov Factors influencing the separation include the volatility of the compounds and their interactions with the stationary phase.

Different types of GC columns and detectors can be used depending on the specific application. For instance, ionic liquid stationary phase GC columns have shown promise for the analysis of water in organic solvents. chromatographyonline.com When coupled with detectors like mass spectrometry (GC-MS) or vacuum ultraviolet spectroscopy (GC-VUV), GC provides a powerful tool for the separation, identification, and quantification of heptafluorobutane and its related compounds. copernicus.orgchromatographytoday.com High-performance liquid chromatography (HPLC) is another separation technique, though less common for highly volatile fluorinated compounds. nih.gov

Below is an interactive data table summarizing the analytical techniques discussed:

| Analytical Technique | Information Obtained | Application for Heptafluorobutane Derivatives |

| NMR Spectroscopy | Molecular structure, connectivity, and electronic environment of atoms. | Elucidation of the precise arrangement of atoms, including fluorine, hydrogen, and carbon. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Determination of molecular formula and identification of impurities. |

| Infrared Spectroscopy | Presence of functional groups. | Identification of characteristic C-F and C-H bond vibrations. |

| Raman Spectroscopy | Complementary vibrational information, especially for non-polar bonds. | Characterization of molecular structure and intermolecular interactions. |

| VUV Spectroscopy | Unique absorption spectra for universal detection. | Quantitative and qualitative analysis with isomer differentiation. |

| Gas Chromatography | Separation of volatile components in a mixture. | Isolation of this compound from other compounds for analysis. |

Gas Chromatography (GC) for Volatile Fluorinated Compounds

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds, including this compound and other fluorinated substances. glsciences.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. glsciences.com

Key Principles and Applications:

Separation Mechanism: Volatile fluorinated compounds are vaporized and carried by an inert gas (e.g., helium, nitrogen) through a column. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. glsciences.com

Column Selection: A variety of columns are available, allowing for the optimization of separation for specific analytical needs. glsciences.com For fluorinated compounds, columns with stationary phases that can effectively interact with these polar molecules are often chosen. researchgate.net

Detectors: GC systems can be equipped with a range of detectors, each offering different levels of sensitivity and selectivity. glsciences.com For fluorinated compounds, detectors like the electron capture detector (ECD) are particularly sensitive. Mass spectrometry (MS) is also widely used for its ability to provide structural information. nih.gov

Research Findings: Studies have demonstrated the use of GC for the analysis of various volatile fluorinated compounds, including fluorotelomer alcohols and perfluoroalkyl ethanols. nih.gov However, for some fluorinated compounds, molecular ions may not be readily observed with standard ionization techniques like electron ionization (EI) and chemical ionization (CI), making molecular weight determination challenging. jeol.com Field ionization (FI), a softer ionization technique, has been shown to be effective in observing the molecular ions of volatile fluorine compounds. jeol.com

High-Performance Liquid Chromatography (HPLC) in Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. longdom.org It is particularly useful for compounds that are not sufficiently volatile for gas chromatography.

Core Principles and Utility:

Separation Principle: HPLC operates by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). longdom.org The separation of components is based on their differing affinities for the stationary and mobile phases. longdom.org

Modes of Separation: Different types of HPLC exist based on the nature of the stationary and mobile phases, including normal-phase, reversed-phase, and ion-exchange chromatography. sigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is the most common mode. nih.gov

Fluorinated Phases: Specialized fluorinated stationary phases have been developed that offer alternative and complementary separation for many analytes, including fluorinated compounds. chromatographyonline.com These phases can lead to different elution orders and enhanced selectivity for challenging separations. chromatographyonline.com They often exhibit longer retention times and better selectivity for fluorinated analytes. chromatographyonline.com

Optimizing Separations: The separation of fluorinated compounds can be optimized by pairing a regular reversed-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol). nih.gov Elevating the chromatographic temperature can further improve separation, sometimes achieving baseline resolution. nih.gov

Table 1: HPLC Column and Eluent Pairings for Fluorinated Analyte Separation

| Column Type | Eluent Type | Separation Outcome for Fluorinated Analytes | Reference |

|---|---|---|---|

| Fluorocarbon Column | Hydrocarbon Eluents | Better separation from non-fluorinated counterparts | nih.gov |

| Hydrocarbon Column | Fluorocarbon Eluents | Better separation from non-fluorinated counterparts | nih.gov |

| Regular Reverse-Phase (e.g., C8) | Fluorinated Eluent (e.g., Trifluoroethanol) | Optimal separation based on fluorine content percentage | nih.gov |

Thin-Layer Chromatography (TLC) and Column Chromatography in Isolation and Purification Processes

Both Thin-Layer Chromatography (TLC) and Column Chromatography are fundamental techniques for the separation and purification of compounds from mixtures, relying on the principles of differential partitioning between a stationary and a mobile phase. wisc.edulongdom.org

Thin-Layer Chromatography (TLC):

Principle: TLC is a solid-liquid chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated onto a flat, inert substrate. wisc.eduwikipedia.org The mobile phase, a solvent or solvent mixture, moves up the plate by capillary action, carrying the components of the mixture at different rates. wikipedia.org

Applications: TLC is a quick, simple, and inexpensive method used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. wikipedia.orglibretexts.org It is also instrumental in developing solvent systems for column chromatography. orgchemboulder.com For instance, TLC can be used to separate mixtures of compounds like fluorene, fluorenol, and fluorenone. youtube.com

Column Chromatography:

Principle: In column chromatography, the stationary phase is packed into a vertical glass column. longdom.orgorgchemboulder.com The mixture to be separated is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column either by gravity or by applying pressure. orgchemboulder.com

Application in Purification: This technique is primarily used as a purification method to isolate desired compounds from a mixture. orgchemboulder.comyoutube.com By collecting the eluent in fractions and analyzing them (often by TLC), pure compounds can be isolated. orgchemboulder.com Column chromatography is widely used in organic synthesis to purify reaction products and in the pharmaceutical industry to purify drug substances. longdom.org Common adsorbents include silica gel and alumina. column-chromatography.com

Ion Exchange Chromatography (IEC) Principles and Applications in Fluorinated Systems

Ion-Exchange Chromatography (IEC) is a powerful technique used for the separation of ionic compounds. libretexts.org It is particularly valuable for the analysis of inorganic and organic ions. libretexts.org

Fundamental Principles:

Mechanism: IEC separates ions based on their affinity to an ion exchanger. The stationary phase consists of an inert organic matrix, such as polystyrene-divinylbenzene, to which charged functional groups are covalently bound. libretexts.org These fixed ions have exchangeable counter-ions. When a sample containing ions is introduced, the sample ions compete with the counter-ions for the binding sites on the stationary phase. libretexts.org

Types of Resins: There are two main types of ion exchangers: anion exchangers, which have positively charged functional groups and attract anions, and cation exchangers, which have negatively charged functional groups and attract cations. libretexts.org

Applications: IEC is widely used for the determination of anions like fluoride, chloride, and sulfate, and cations such as lithium, sodium, and potassium. libretexts.org It has also found significant application in the purification of proteins, as the charge of a protein is dependent on the pH of the solution. libretexts.org

Application in Fluorinated Systems:

Fluoride Analysis: IEC has become a routine and reliable method for determining fluoride in various matrices, including dental products like toothpaste and gargles. nih.govthermofisher.com Modern high-capacity columns have resolved the issue of early elution of fluoride that was common with older columns. nih.gov

Simultaneous Analysis: A key advantage of modern IEC systems, particularly Reagent-Free Ion Chromatography (RFIC) with a generated potassium hydroxide (B78521) eluent, is the ability to simultaneously separate and determine both weakly and strongly retained anions. nih.gov This allows for the concurrent analysis of fluoride, monofluorophosphate, and other components in a single run. nih.gov

Separation from Interfering Ions: IEC is effective in separating fluoride from common interfering ions like phosphate, sulfate, and carbonate, which have a higher affinity for the anion exchange resin. kyoto-u.ac.jp Fluoride is typically the first ion to be eluted, facilitating its separation. kyoto-u.ac.jp

Coupled and Hybrid Analytical Systems

The coupling of chromatographic separation techniques with mass spectrometry has revolutionized analytical chemistry, providing unparalleled sensitivity and specificity for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hyphenated system is widely used for the identification and quantification of volatile and semi-volatile organic compounds in various samples.

Core Functionality:

Separation and Detection: In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the separated components, separates the ions based on their mass-to-charge ratio, and detects them. nih.gov

Ionization Techniques: Common ionization methods used in GC-MS include electron impact (EI) and chemical ionization (CI). nih.govjeol.com While EI is a hard ionization technique that can cause extensive fragmentation, providing a characteristic "fingerprint" for a compound, CI is a softer technique that often preserves the molecular ion, aiding in molecular weight determination. jeol.com

Applications for Fluorinated Compounds: GC-MS is frequently employed for the analysis of volatile perfluorinated compounds, such as fluorotelomer alcohols and perfluoroalkyl sulfonamides, in various environmental matrices. nih.gov It has been used for the determination of these compounds in indoor and outdoor air with very low detection limits. nih.gov

Research Findings: Studies have shown that for some fluorine-containing compounds, observing the molecular ion can be difficult with EI and CI. jeol.com In such cases, alternative ionization techniques like field ionization (FI) can be beneficial. jeol.com Furthermore, a method using gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) has been developed for the simultaneous determination of multiple volatile perfluorinated compound precursors in textiles, offering high sensitivity and reproducibility. nih.gov

Table 2: GC-MS/MS Method Parameters for Volatile PFC Precursors

| Parameter | Condition | Reference |

|---|---|---|

| Separation Column | VF-WAXms capillary column (30 m × 0.25 mm × 0.25 μm) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range | 10-500 μg/L | nih.gov |

| Limits of Detection (LOD) | 0.002-0.04 mg/kg | nih.gov |

| Limits of Quantification (LOQ) | 0.006-0.1 mg/kg | nih.gov |

| Recoveries | 73.2% to 117.2% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Fluorinated Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that couples the separation power of high-performance liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov It has become a standard method for the detection and quantification of a wide range of compounds, particularly those that are non-volatile, thermally labile, or have high molecular weights.

Key Features and Applications:

Principle of Operation: An LC-MS system separates the components of a liquid sample using an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the analytes are ionized and their mass-to-charge ratios are determined.

Ionization Sources: Various ionization sources are used in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being among the most common. ESI is a soft ionization technique suitable for a wide range of polar molecules.

Analysis of Fluorinated Compounds: LC-MS, and particularly its tandem mass spectrometry version (LC-MS/MS), is the method of choice for analyzing many fluorinated compounds in environmental and biological samples. nih.govacs.org It offers the sensitivity and selectivity needed to resolve numerous analytes in complex matrices. chromatographyonline.com

Research Findings:

A quantitative method using large-volume injection LC/MS/MS has been developed for the determination of fluorinated alkyl substances in municipal wastewater. nih.gov This method demonstrated good recoveries and low limits of quantitation. nih.gov

LC-MS/MS is highly effective for measuring perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in biological samples like fish fillets. nih.gov

Scientists have developed a process using LC-high-resolution mass spectrometry (LC-HRMS) to track both targeted and non-targeted fluorinated residuals in the production of fluoropolymers. chromatographyonline.com This allows for the identification of low-molecular-weight oligomers and other byproducts. chromatographyonline.com

For the analysis of neutral per- and polyfluoroalkyl substances (PFASs), a method using ultra-high-performance liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry (UHPLC-APCI-MS/MS) has shown high detectability. pfascentral.org

Hyphenated Spectroscopic and Chromatographic Methods (e.g., GC-FT-IR, GC-VUV)

The characterization of this compound and its derivatives necessitates advanced analytical techniques that can provide both separation of complex mixtures and specific identification of the components. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. nih.gov Gas chromatography (GC) is a primary separation technique for volatile compounds like fluorinated hydrocarbons. researchgate.netjeol.com When coupled with information-rich detectors like Fourier Transform Infrared (FT-IR) or Vacuum Ultraviolet (VUV) spectrometers, it provides a robust platform for detailed analysis.

Gas Chromatography-Fourier Transform Infrared (GC-FT-IR) Spectroscopy

GC-FT-IR combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. As components elute from the GC column, they pass through a heated light pipe with infrared-transparent windows (e.g., KBr) and are analyzed by an FT-IR spectrometer in real-time. dtic.mil The resulting IR spectra provide information about the functional groups present in the molecule, aiding in structural elucidation. nih.gov

For a compound like this compound, the FT-IR spectrum would be characterized by strong absorption bands in the C-F stretching region. While direct GC-FT-IR analysis data for this specific compound is not prevalent in the provided search results, the principle can be illustrated by examining the gas-phase IR spectrum of analogous compounds like 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane, which shows complex patterns of absorption corresponding to its structure. nist.gov The technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different infrared spectra due to their unique molecular vibrations.

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy

GC-VUV is an emerging hyphenated technique that offers significant advantages for the analysis of fluorinated compounds. vuvanalytics.com This method uses a VUV detector that measures the absorbance of gas-phase molecules in the vacuum ultraviolet region of the electromagnetic spectrum (approximately 120-240 nm). researchgate.net Nearly all chemical compounds absorb strongly in this region, and their VUV absorbance spectra are often unique, especially for small molecules and isomers. vuvanalytics.com

A key strength of GC-VUV is its ability to perform spectral deconvolution of co-eluting peaks. impinforma.mx Because the VUV spectra of different compounds, including structural isomers, are typically distinct, mathematical algorithms can be used to separate and quantify individual components even when they are not fully resolved chromatographically. vuvanalytics.comwsu.edu This capability is highly valuable for analyzing complex mixtures of fluorinated hydrocarbons, which often contain numerous isomers. The VUV detector provides both quantitative and qualitative information, making it a powerful alternative to mass spectrometry for certain applications, such as detailed hydrocarbon analysis (DHA). researchgate.netimpinforma.mx

Table 1: Comparison of GC-FT-IR and GC-VUV for Fluorinated Compound Analysis

| Feature | GC-FT-IR | GC-VUV |

|---|---|---|

| Principle | Measures absorption of infrared radiation, corresponding to molecular vibrations of functional groups. dtic.mil | Measures absorption of high-energy UV radiation, corresponding to electronic transitions. researchgate.net |

| Compound Identification | Based on characteristic functional group frequencies (e.g., C-F, C-H stretches). nih.gov | Based on unique, compound-specific absorbance spectra in the VUV region. vuvanalytics.com |

| Isomer Differentiation | Can differentiate structural isomers with distinct IR spectra. | Excellent for differentiating isomers, as even small structural changes can lead to unique VUV spectra. wsu.edu |

| Co-elution Handling | Limited ability to deconvolve co-eluting peaks. | Strong capability for spectral deconvolution, allowing for quantification of chromatographically unresolved peaks. impinforma.mx |

| Sensitivity | Generally lower sensitivity compared to some other GC detectors. | High sensitivity, with detection limits often in the picogram range. researchgate.net |

| Universality | Not all compounds are IR-active. | Nearly all chemical compounds absorb in the VUV region, making it a near-universal detector. researchgate.net |

Chemometric Approaches in Analytical Chemistry of Fluorinated Systems

The analysis of fluorinated systems using modern hyphenated techniques generates vast and complex datasets. Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from this data. frontiersin.org These approaches are particularly crucial when dealing with overlapping signals or when trying to identify patterns in multivariate data, such as those produced by GC-VUV or other spectroscopic methods. nih.govacs.org

Chemometric methods can be broadly categorized into pattern recognition, dimensionality reduction, and regression techniques. For the analysis of fluorinated compounds, these tools can enhance qualitative and quantitative analysis, improve model robustness, and enable the identification of compounds in complex matrices. frontiersin.orgprairielights.com

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of multivariate data while retaining the most important information (variance). frontiersin.org In the context of analyzing fluorinated systems, PCA can be applied to spectroscopic data (e.g., a series of VUV spectra from a GC run) to visualize the relationships between different samples or to identify outliers. frontiersin.orgbts.gov For instance, PCA can differentiate between fuel samples based on their hydrocarbon and fluorocarbon profiles or quantify specific chemical classes, like olefins, by creating a principal component template that represents the spectral features of that class. bts.gov This allows for the identification and quantification of trace components that might otherwise be missed. bts.gov

Multivariate Calibration and Regression

When the goal is quantitative analysis, multivariate calibration methods are employed. These methods build a mathematical model that relates the instrumental response (e.g., spectra) of a set of calibration samples to the known concentrations of the analyte(s) of interest. This model can then be used to predict the concentrations in unknown samples. Common methods include:

Partial Least Squares (PLS) Regression: A regression technique that is similar to PCA but models the relationship between the predictor variables (spectra) and response variables (concentrations) simultaneously. It is robust for handling data where variables are numerous and highly correlated, which is common in spectroscopy.

Parallel Factor Analysis (PARAFAC): A multi-way decomposition method that is particularly useful for data from techniques that produce three-dimensional datasets, such as fluorescence excitation-emission matrices (EEMs). nih.govacs.org It can decompose overlapping fluorescent signals from a mixture of fluorinated compounds into the individual signals of each component, allowing for their quantification. nih.govacs.org

The integration of chemometrics with hyphenated analytical methods provides a powerful framework for the detailed characterization of this compound and related fluorinated systems. These statistical tools are indispensable for navigating the complexity of the data and building robust analytical models. youtube.com

Table 2: Chemometric Approaches and Their Applications in Fluorinated System Analysis

| Chemometric Method | Description | Application in Fluorinated System Analysis |

|---|---|---|

| Principal Component Analysis (PCA) | An unsupervised dimensionality reduction technique that transforms data into a set of uncorrelated principal components, capturing the maximum variance. frontiersin.org | Differentiating samples based on their chemical profile; identifying and quantifying trace species and isomers from GC-VUV data; data visualization. wsu.edubts.gov |

| Parallel Factor Analysis (PARAFAC) | A multi-way decomposition method that breaks down complex data matrices (e.g., EEMs) into their individual underlying components. nih.govacs.org | Decomposing overlapping signals from fluorescent fluorinated compounds in a mixture to enable individual quantification. nih.govacs.org |

| Partial Least Squares (PLS) Regression | A supervised regression method that builds a predictive model between spectral data and concentration, handling multicollinearity effectively. | Developing quantitative models to predict the concentration of heptafluorobutane or its impurities from spectroscopic data (e.g., FT-IR, VUV). |

| Bootstrapping | A resampling technique used to estimate the robustness and uncertainty of a statistical model by repeatedly sampling from the original dataset. youtube.com | Validating the performance and robustness of a quantitative chemometric model, such as assessing the limits of detection. youtube.com |

Theoretical and Computational Studies of Fluorinated Butane Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. While DFT has been widely applied to a variety of fluorinated organic compounds to investigate properties like bond dissociation energies, reaction mechanisms, and spectroscopic parameters, specific DFT studies on the electronic structure and reactivity of 1,1,1,2,4,4,4-heptafluorobutane are not found in the surveyed scientific literature. General findings on related molecules suggest that the high electronegativity of fluorine atoms significantly influences the electron density distribution, leading to strong C-F bonds and altered acidity of neighboring C-H bonds.

Molecular modeling and simulations, which often employ force fields derived from quantum mechanical data, are essential for understanding the macroscopic properties of substances based on their microscopic behavior. Such studies on fluorinated systems can predict properties like density, viscosity, and phase behavior. However, specific molecular modeling and simulation research focused solely on this compound, which would provide insights into its condensed-phase behavior, is not documented in publicly accessible research.

The potential energy surface (PES) is a critical concept in computational chemistry that maps the energy of a molecule as a function of its geometry. Analysis of the PES allows for the identification of stable isomers (minima) and the transition states (saddle points) that connect them, providing crucial information about reaction barriers and pathways. A detailed exploration of the potential energy surface of this compound, including its various conformers and the transition states for their interconversion, has not been specifically reported.

Understanding the electronic ground and excited states of a molecule is key to predicting its spectroscopic properties and photochemical reactivity. While computational methods are capable of providing such characterizations, published studies detailing the electronic ground and excited states of this compound are absent from the scientific record.

Computational Reaction Dynamics and Kinetics

Beyond static properties, computational chemistry can simulate the time-evolution of chemical reactions, offering a dynamic picture of molecular transformations.

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical mechanics to simulate the real-time motion of atoms in a molecule or during a reaction. This powerful technique can reveal complex reaction mechanisms and dynamics that are not apparent from static calculations. There are no specific AIMD studies in the available literature that focus on the reaction pathways of this compound. Such research would be invaluable for understanding its decomposition mechanisms or its reactions with other chemical species.

Kinetic and Equilibrium Isotope Effects in Fluorinated Reaction Mechanisms

The study of kinetic isotope effects (KIEs) provides profound insights into reaction mechanisms by observing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org This phenomenon arises from the mass-dependent vibrational frequencies of molecules; heavier isotopes generally lead to lower vibrational frequencies and, consequently, require more energy to reach the transition state. princeton.edu KIEs are particularly valuable for elucidating the rate-determining steps and the nature of transition states in chemical reactions. libretexts.org

In the context of fluorinated compounds, KIEs can be categorized as primary or secondary. Primary KIEs are observed when an isotopic substitution occurs at a bond that is broken or formed in the rate-determining step. libretexts.org Secondary KIEs, on the other hand, arise from isotopic substitutions at positions not directly involved in bond cleavage or formation but that still influence the vibrational modes of the molecule. wikipedia.org These effects are typically smaller than primary KIEs but can provide crucial information about changes in hybridization and hyperconjugation during a reaction. libretexts.org

The magnitude of the KIE is often expressed as the ratio of the rate constant of the lighter isotope (kL) to that of the heavier isotope (kH). For the common deuterium (B1214612) isotope effect, this is represented as kH/kD. Normal KIEs (kH/kD > 1) are typical for reactions where the bond to the isotope is weakened in the transition state. wikipedia.orglibretexts.org The theoretical maximum for a primary C-H/C-D KIE is around 7-8 at room temperature. libretexts.org

While direct experimental KIE studies on this compound are not extensively documented in the readily available literature, the principles of KIE are fundamental to understanding its potential reaction pathways, such as dehydrofluorination or reactions with atmospheric radicals. For instance, in a hypothetical E2 elimination of HF from this compound, a primary KIE would be expected if the C-H bond is broken in the rate-determining step. The magnitude of this KIE would offer insights into the symmetry of the transition state. princeton.edu

Table 1: Theoretical Maximum Primary Kinetic Isotope Effects for C-H Bond Cleavage

| Isotopic Pair | Theoretical Maximum k_light / k_heavy at 298 K |

| ¹²C-H / ¹²C-D | ~7-8 |

| ¹²C-H / ¹²C-T | ~16 |

This table presents the generally accepted theoretical maximum values for primary kinetic isotope effects involving the cleavage of a carbon-hydrogen bond.

Automated Transition-State Search Algorithms in Computational Chemistry

The identification of transition state (TS) structures is a cornerstone of computational studies on reaction mechanisms. nih.gov These saddle points on the potential energy surface represent the highest energy barrier along the reaction coordinate and are crucial for calculating reaction rates. researchgate.net Automated transition-state search algorithms have become indispensable tools for efficiently locating these structures, especially for complex reactions. rsc.org